1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene
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Overview
Description
1-[4-(3-Methoxyphenoxy)butoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxyphenoxy group attached to a butoxy chain, which is further connected to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene typically involves the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-methoxyphenoxybutanol: The 3-methoxyphenol is then reacted with 4-chlorobutanol in the presence of a base like potassium carbonate to form 3-methoxyphenoxybutanol.
Coupling with 2,3-dimethylbenzene: Finally, the 3-methoxyphenoxybutanol is coupled with 2,3-dimethylbenzene using a suitable coupling agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenoxybutoxy-2,3-dimethylbenzene.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3-hydroxyphenoxybutoxy-2,3-dimethylbenzene.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the butoxy chain and dimethylbenzene ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-[4-(3-methoxyphenoxy)butoxy]naphthalene
- 1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene
- 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene
Comparison: 1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene is unique due to the specific positioning of the methoxyphenoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-8-6-11-19(16(15)2)22-13-5-4-12-21-18-10-7-9-17(14-18)20-3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFKHILVMCGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCOC2=CC=CC(=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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